(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound belonging to the pyrroloquinoline family. Compounds in this family often exhibit significant biological activity, making them of interest in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate. This reaction selectively targets the C1=O carbonyl group, yielding the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . These products are then condensed with aldehydes and acetone to form new derivatives, including the target compound, in yields ranging from 59% to 78% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions typically involve the use of hydrazine hydrate, selectively reducing specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly with primary amines, to form new derivatives.
Common reagents used in these reactions include hydrazine hydrate, dimethylformamide dimethyl acetal, and primary amines . The major products formed from these reactions are various substituted pyrroloquinoline derivatives .
Scientific Research Applications
1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in studying various biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the blood clotting process . This inhibition is likely due to the compound’s ability to bind to these factors and prevent their normal function.
Comparison with Similar Compounds
Similar compounds to 1-[(E)-1-(DIMETHYLAMINO)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE include other pyrroloquinoline derivatives. These compounds often share similar biological activities but differ in their specific functional groups and overall structure. For example, derivatives with different substituents at the 1-position may exhibit varying degrees of anticoagulant activity . The uniqueness of the target compound lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C18H22N2O/c1-11-7-13-12(2)9-18(3,4)20-16(13)14(8-11)15(17(20)21)10-19(5)6/h7-10H,1-6H3/b15-10+ |
InChI Key |
PFPOHVNDXIROFN-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C\N(C)C)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CN(C)C)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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